Product packaging for 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine(Cat. No.:CAS No. 1168106-39-5)

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1419859
CAS No.: 1168106-39-5
M. Wt: 195.22 g/mol
InChI Key: XWMVYDXYOLGHBU-UHFFFAOYSA-N
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Description

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry, recognized for its role as a core structure in the development of potent kinase inhibitors. This 7-deazapurine analogue is a privileged structure in drug discovery due to its ability to mimic purine nucleotides, allowing it to interact effectively with the ATP-binding sites of various enzyme targets . The pyrrolo[2,3-d]pyrimidine core is a featured scaffold in multiple FDA-approved therapeutics and active clinical candidates, particularly in oncology . Its key research value lies in its versatility for structural modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Researchers extensively utilize this scaffold to design compounds targeting tyrosine kinases, with significant applications in investigating non-small cell lung cancer (NSCLC) with specific EGFR mutations . Beyond oncology, the pyrrolo[2,3-d]pyrimidine core has also been explored as a basis for developing novel antitubercular agents, demonstrating the scaffold's broad utility in infectious disease research . The 4-phenyl substitution pattern is of specific interest for probing hydrophobic regions within kinase domains and fine-tuning the physicochemical properties of potential drug candidates. Please note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B1419859 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1168106-39-5

Properties

IUPAC Name

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)11-10-6-7-13-12(10)15-8-14-11/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMVYDXYOLGHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Formamidine Derivatives

This method involves constructing the pyrrolo[2,3-d]pyrimidine core via cyclization reactions. A representative approach includes:

  • Step 1 : Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Step 2 : Cyclization with formamidine acetate under basic conditions (e.g., sodium methoxide) to yield the pyrrolo[2,3-d]pyrimidine scaffold.
  • Step 3 : Functionalization at the 4-position via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.

Key Data :

Parameter Value Source
Yield (Cyclization Step) 90.2% (for chloro derivative)
Purity ≥99.3% (HPLC)

Advantages : High selectivity for the 4-position; compatible with diverse aryl groups.

Nucleophilic Aromatic Substitution (NAS)

A two-step process starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:

  • Step 1 : Synthesis of 4-chloro intermediate via chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol using POCl₃.
  • Step 2 : Displacement of the chlorine atom with a phenyl group using a copper- or palladium-catalyzed coupling reaction.

Reaction Conditions :

Example :

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Phenylboronic acid → 4-Phenyl derivative (Yield: 75–85%).

Direct Alkylation and Cyclization

This method employs α-alkylation followed by cyclization:

  • Step 1 : Alkylation of cyanoacetate with bromoacetaldehyde diethyl acetal in the presence of KI/K₂CO₃.
  • Step 2 : Cyclization with thiourea under acidic conditions to form the pyrrolo[2,3-d]pyrimidine core.
  • Step 3 : Introduction of the phenyl group via Ullmann coupling or Buchwald-Hartwig amination.

Key Challenges :

  • Requires strict control of pH and temperature to minimize byproducts.
  • Thiourea usage necessitates Raney nickel desulfurization, increasing complexity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Cyclocondensation 75–90 ≥99.3 High Requires specialized reagents
NAS 70–85 ≥98.5 Moderate Palladium catalyst cost
Direct Alkylation 60–75 ≥97.0 Low Multi-step, waste generation

Recent Advances

Critical Considerations

  • Solvent Selection : Methanol and DMF are preferred for solubility, but heptane/water biphasic systems improve isolation.
  • Byproduct Management : Waste acid/water reduction is achievable via one-pot methodologies.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves palladium catalysts and boronic acids.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrrolo-pyrimidines.

Scientific Research Applications

Cancer Therapeutics

The compound has been extensively studied for its potential as an anticancer agent. Recent research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent activity against multiple tyrosine kinases, which are crucial in cancer progression.

Case Study: Multi-targeted Kinase Inhibitors

A study synthesized several derivatives of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine and evaluated their cytotoxic effects on different cancer cell lines. Notably, compound 5k demonstrated significant inhibitory activity against key enzymes such as EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. This compares favorably to the established tyrosine kinase inhibitor sunitinib (IC50 = 261 nM), highlighting the potential of these compounds in cancer therapy .

CompoundTarget EnzymeIC50 (nM)
5kEGFR40
5kHer2100
5kVEGFR2204
SunitinibMulti-targeted261

Immunosuppressive Agents

This compound derivatives are also being explored for their immunosuppressive properties. They act as inhibitors of Janus Kinase 3 (JAK3), which plays a vital role in immune signaling.

Clinical Applications

These compounds have potential applications in treating autoimmune diseases and conditions requiring immunosuppression such as:

  • Organ transplant rejection
  • Lupus
  • Rheumatoid arthritis
  • Multiple sclerosis

A patent details the use of pyrrolo[2,3-d]pyrimidine compounds for these indications, emphasizing their therapeutic value in managing conditions where modulation of the immune response is critical .

Neurodegenerative Disorders

Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives may also possess neuroprotective properties. Inhibitors targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease, have shown promise .

Potential Mechanism

The inhibition of LRRK2 by these compounds could lead to reduced neuroinflammation and neuronal death, making them candidates for further development in neurodegenerative disease therapies.

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidine compounds have been reported to exhibit antibacterial properties. A review highlighted their effectiveness against various bacterial strains, suggesting that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could yield new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their function. This interaction can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the pyrrolo[2,3-d]pyrimidine core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Substituent at 4-Position Molecular Formula Key Properties/Applications References
4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine Phenyl C₁₂H₉N₃ Anticancer, kinase inhibition
4-Ethyl-7H-pyrrolo[2,3-d]pyrimidine Ethyl C₈H₉N₃ Lower hydrophobicity; reduced potency
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Fluorophenyl C₁₂H₁₀FN₄ Enhanced metabolic stability
4-Pyrrolidin-1-yl-5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl C₂₃H₂₁ClN₄ Crystal packing influenced by C–H⋯π interactions

Key Observations :

  • Phenyl vs. Ethyl : The phenyl group enhances π-π stacking interactions with biological targets, improving binding affinity compared to alkyl groups like ethyl .
  • Halogenated Aryl Groups : Fluorine or chlorine substituents (e.g., 4-fluorophenyl or 4-chlorophenyl) increase metabolic stability and electron-withdrawing effects, which can enhance kinase inhibition .
  • Pyrrolidin-1-yl : Bulkier substituents like pyrrolidine alter solubility and intermolecular interactions, as seen in crystallographic studies .

Key Observations :

  • Reaction Time : Longer reaction times (up to 48 hours) improve yields for sterically hindered substituents .
  • Acid Catalysis : HCl is critical for activating the 4-chloro intermediate, with yields ranging from 16% (bulky amines) to 94% (simple anilines) .
Enzyme Inhibition
  • This compound : Demonstrates moderate activity against tyrosine kinases but requires further optimization for selectivity .
  • LY231514 (Antifolate): A pyrrolo[2,3-d]pyrimidine derivative with trifluoromethyl and glutamic acid groups, inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) with IC₅₀ values in the nanomolar range .
  • N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine : Shows potent inhibition of receptor tyrosine kinases (RTKs), with IC₅₀ values <100 nM .
Anticancer Activity
  • 4-Substituted Anilinothieno[2,3-d]pyrimidines: Exhibit sub-micromolar cytotoxicity against leukemia cell lines, attributed to acrylamide moieties targeting cysteine residues .
  • 4-Phenyl Derivatives : Lower cytotoxicity compared to halogenated analogs, suggesting halogen atoms enhance target engagement .

Spectroscopic Data and Structural Analysis

  • 1H NMR Shifts :
    • 4-Phenyl derivative : Aromatic protons appear at δ 7.89–7.01 ppm (phenyl group) and δ 8.27 ppm (H-2 pyrrolo-pyrimidine) .
    • 4-Fluorophenyl derivative : Fluorine-induced deshielding shifts aromatic protons to δ 7.88–7.17 ppm .
  • Crystal Structures : The 5-(4-chlorophenyl)-4-pyrrolidin-1-yl derivative forms dimeric structures via C–H⋯π interactions, influencing solubility .

Biological Activity

4-Phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor in various diseases, particularly cancer and malaria. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolo[2,3-d]pyrimidine scaffold with a phenyl group at the 4-position. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on p21-activated kinase 4 (PAK4), a key player in tumor progression. Notably, compounds such as 5n exhibited remarkable enzymatic inhibitory activity with an IC50 value of 2.7 nM , demonstrating potent effects against the MV4-11 cell line (IC50 = 7.8 nM ) .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Cell Line
5nPAK42.7MV4-11
5oPAK420.2MV4-11
Compound XVEGFR-215.0Various

The compound's mechanism of action involves the regulation of phosphorylation pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Malaria Inhibition

In addition to its anticancer properties, this compound derivatives have been investigated for their efficacy against malaria. A study designed these compounds as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Some derivatives showed promising inhibitory activities with IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 .

Table 2: Inhibitory Activity Against PfCDPKs

CompoundTargetIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589

These findings suggest that the structural modifications on the pyrrolo[2,3-d]pyrimidine scaffold can enhance binding affinity and selectivity towards specific kinases involved in malaria pathogenesis .

Case Study 1: PAK4 Inhibition

A detailed investigation into the inhibitory effects of pyrrolo[2,3-d]pyrimidine derivatives on PAK4 revealed that compound 5n not only inhibited enzymatic activity but also induced apoptosis in MV4-11 cells through flow cytometry assays. The study utilized molecular docking to confirm that compound 5n interacts with PAK4 via hydrogen bonding and hydrophobic interactions .

Case Study 2: Malaria Treatment Potential

Another study focused on the design of pyrrolo[2,3-d]pyrimidine analogues as potential antimalarial agents. The synthesized compounds were evaluated for their ability to inhibit PfCDPK enzymes crucial for the survival and proliferation of malaria parasites. The results indicated that specific substitutions on the pyrrolo[2,3-d]pyrimidine core significantly improved inhibitory potency .

Q & A

Q. What are the optimized synthetic routes for 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?

The synthesis typically involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aryl amines. Key variables include:

  • Reaction time : 12–48 hours under reflux (longer times for sterically hindered amines) .
  • Solvent : Isopropanol with catalytic HCl yields products in 16–94% efficiency .
  • Workup : Precipitation with water or extraction with CHCl3, followed by recrystallization (e.g., methanol) .

Q. Example Procedure :

StepConditionsYield RangeReference
SubstitutionReflux in iPrOH/HCl, 12–48 h27–94%
PurificationRecrystallization (MeOH)>95% purity

Q. How can I characterize this compound derivatives using NMR spectroscopy?

  • 1H NMR : Key signals include:
    • NH protons: δ 9.29–11.83 (broad singlet, exchangeable) .
    • Aromatic protons: δ 6.75–8.34 (multiples based on substituent electronic effects) .
    • Pyrrolo-H: δ 6.79–7.23 (coupling constants J = 2.9–3.5 Hz) .
  • 13C NMR : Pyrimidine carbons resonate at δ 150–153 ppm; aryl carbons at δ 114–140 ppm .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ with <3 ppm error) .

Methodological Tip : Use DMSO-d6 to resolve NH signals and avoid deuterium exchange artifacts .

Q. What solvent systems are optimal for recrystallizing 4-phenyl derivatives?

  • Polar aprotic solvents : Methanol or ethanol yield high-purity crystals (e.g., 98% purity for compound 1) .
  • Mixed solvents : CHCl3/MeOH (10:1) improves solubility for sterically hindered derivatives .
  • Temperature : Slow cooling from reflux minimizes amorphous byproducts .

Advanced Research Questions

Q. How does the 4-phenyl substituent influence kinase inhibition selectivity?

  • Mechanism : The phenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Substituents like fluorine (e.g., compound 2) improve selectivity via halogen bonding .
  • SAR Insights :
    • Para-substitution (e.g., 4-F in compound 2): Increases potency (IC50 < 50 nM for EGFR) .
    • Meta-substitution (e.g., 3-F in compound 3): Reduces off-target effects on CDK2 .

Q. Experimental Design :

  • Use kinase profiling assays (e.g., ADP-Glo™) to compare inhibition across 50+ kinases .
  • Validate binding modes via X-ray crystallography or molecular docking .

Q. How to resolve contradictions in biological activity data between similar derivatives?

  • Case Study : Compound 1 (37% yield) shows lower EGFR inhibition than compound 3 (54% yield) despite similar structures .
  • Root Cause Analysis :
    • Purity : Confirm by HPLC (e.g., >99% for compound 12) .
    • Conformational Flexibility : Steric effects from substituents (e.g., 2-methylbenzyl in compound 9) alter binding .
  • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies improve yields in multi-step syntheses of pyrrolo[2,3-d]pyrimidines?

  • Critical Steps :
    • Chlorination : Use POCl3/PCl5 under anhydrous conditions to avoid hydrolysis .
    • Cyclization : Optimize temperature (80–100°C) and catalyst (e.g., HCl vs. TFA) .
  • Troubleshooting Low Yields :
    • Amine Reactivity : Electron-deficient anilines require longer reaction times (48 h) .
    • Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap HCl .

Q. How to assess the safety and handling of this compound intermediates?

  • Hazards : Acute toxicity (Oral LD50: 300–500 mg/kg) and skin irritation .
  • Mitigation :
    • PPE : Gloves, lab coat, and fume hood for chlorinated intermediates .
    • Waste Disposal : Neutralize acidic byproducts before aqueous disposal .
  • Regulatory Compliance : Classify under UN2811 (Toxic Solid, Organic) for transport .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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